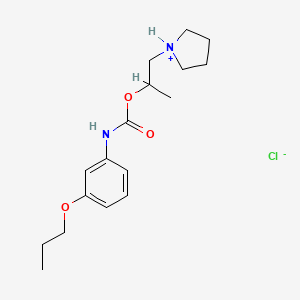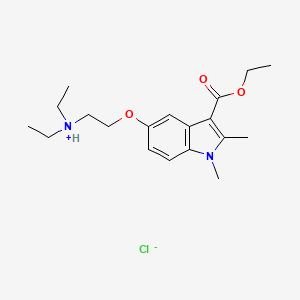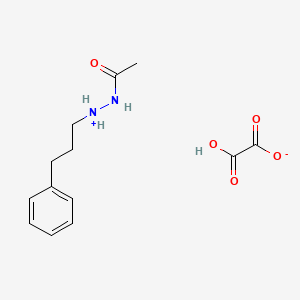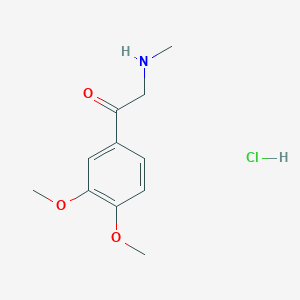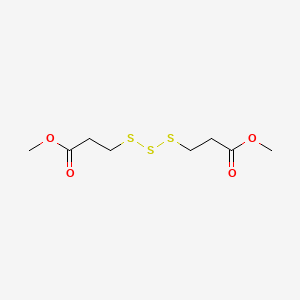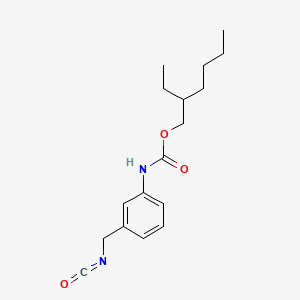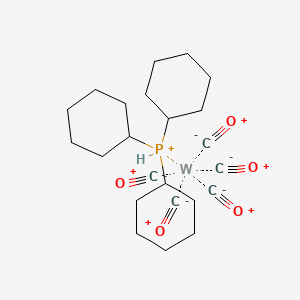
Tungsten,pentacarbonyl(tricyclohexylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is a complex organometallic compound with the molecular formula C23H33O5PW and a molecular weight of 604.32 . This compound is known for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one tricyclohexylphosphine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten,pentacarbonyl(tricyclohexylphosphine)- typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with tricyclohexylphosphine (PCy3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
W(CO)6+PCy3→W(CO)5(PCy3)+CO
The reaction is typically conducted in a solvent such as toluene or hexane, and the mixture is heated to facilitate the substitution of one carbonyl group by the tricyclohexylphosphine ligand .
Industrial Production Methods
Industrial production methods for Tungsten,pentacarbonyl(tricyclohexylphosphine)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tungsten hexacarbonyl and tricyclohexylphosphine, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tungsten,pentacarbonyl(tricyclohexylphosphine)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines, isocyanides, or alkenes.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in reactions with Tungsten,pentacarbonyl(tricyclohexylphosphine)- include phosphines, isocyanides, and alkenes. Reactions are typically carried out under inert atmospheres to prevent oxidation, and solvents such as toluene or hexane are commonly used .
Major Products
The major products formed from reactions involving Tungsten,pentacarbonyl(tricyclohexylphosphine)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while cycloaddition reactions can produce complex ring structures .
Scientific Research Applications
Tungsten,pentacarbonyl(tricyclohexylphosphine)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization.
Biology: Investigated for its potential use in biological imaging and as a probe for studying enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Tungsten,pentacarbonyl(tricyclohexylphosphine)- involves the coordination of the tungsten center to various ligands, which can influence the reactivity and properties of the compound. The tricyclohexylphosphine ligand provides steric and electronic effects that can modulate the reactivity of the tungsten center. The compound can interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tungsten,pentacarbonyl(tricyclohexylphosphine)- include other tungsten carbonyl complexes, such as:
- Tungsten hexacarbonyl (W(CO)6)
- Tungsten tetracarbonyl (W(CO)4)
- Tungsten pentacarbonyl-N-pentylisonitrile (W(CO)5CN(CH2)4CH3)
Uniqueness
Tungsten,pentacarbonyl(tricyclohexylphosphine)- is unique due to the presence of the tricyclohexylphosphine ligand, which provides distinct steric and electronic properties compared to other tungsten carbonyl complexes. This uniqueness can influence the compound’s reactivity and applications in various fields .
Properties
CAS No. |
18474-91-4 |
|---|---|
Molecular Formula |
C23H34O5PW+ |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
carbon monoxide;tricyclohexylphosphanium;tungsten |
InChI |
InChI=1S/C18H33P.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h16-18H,1-15H2;;;;;;/p+1 |
InChI Key |
ZTBKFXWIIQUOAW-UHFFFAOYSA-O |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


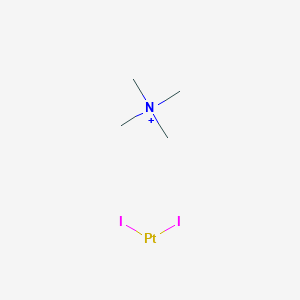

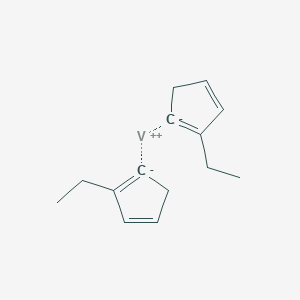

![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
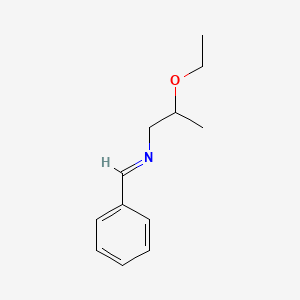
![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)

